![molecular formula C12H17NO5S B3136809 methyl 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetate CAS No. 425616-95-1](/img/structure/B3136809.png)
methyl 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetate
Overview
Description
Methyl 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetate is a chemical compound that belongs to the class of sulfonylurea herbicides. It is primarily used as a selective herbicide for the control of grass weeds in crops such as soybeans, cotton, and corn. The compound is also used in scientific research for its potential applications in the field of medicine.
Scientific Research Applications
Synthesis Processes
- Indole-2-Acetic Acid Methyl Esters: This study discusses the synthesis process of various methyl esters, including intermediate steps involving methoxy and methyl components, which may relate to the synthesis or properties of similar compounds (S. Modi, R. C. Oglesby, S. Archer, 2003).
Reaction Mechanisms
- Methy Methoxy Acetate Synthesis: This paper presents the synthesis of methy methoxy acetate from methylal and formic acid, exploring catalytic activities and optimal reaction conditions, which might offer insights into reactions involving similar methoxy and methyl groups (Wu Man-jiang, Csclc Yulin, 2012).
Metabolic Studies
- CO2 Incorporation in Methanogenesis: Research on the metabolism of m-cresol by methanogenic cultures, discussing CO2 incorporation and formation of acetate, could provide a broader understanding of how similar methyl and methoxy groups might behave in biological or chemical systems (D. Roberts, P. Fedorak, S. Hrudey, 1990).
Chemical Optimization
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate: This paper focuses on optimizing the synthesis of a closely related compound, providing valuable insights into the chemical processes and optimization strategies that might apply to the compound (W. Xu, C. Guo, Tao Li, Si-Quan Liu, 2018).
properties
IUPAC Name |
methyl 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9-5-6-11(17-2)10(7-9)13(19(4,15)16)8-12(14)18-3/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXBAUUFPUETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163139 | |
Record name | N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate | |
CAS RN |
425616-95-1 | |
Record name | N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425616-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.